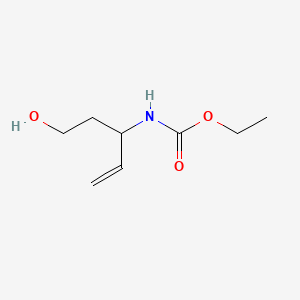
Methyl hepta-4,6-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl hepta-4,6-dienoate is an organic compound with the molecular formula C8H12O2. It is a colorless liquid with a fruity odor, widely used in the synthesis of organic compounds. This ester compound plays a crucial role as a flavoring agent in the food and beverage industry and is also utilized in the production of fragrances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl hepta-4,6-dienoate can be synthesized through various methods. One common synthetic route involves the esterification of hepta-4,6-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems for esterification reactions can improve precision and reduce reagent consumption .
Análisis De Reacciones Químicas
Types of Reactions
Methyl hepta-4,6-dienoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Hepta-4,6-dienoic acid.
Reduction: Hepta-4,6-dienol.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl hepta-4,6-dienoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of flavors, fragrances, and other fine chemicals .
Mecanismo De Acción
The mechanism by which methyl hepta-4,6-dienoate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release hepta-4,6-dienoic acid, which can then participate in various metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Methyl hepta-2,4-dienoate: Another ester with similar structural features but different double bond positions.
Methyl hexanoate: A shorter-chain ester with similar fruity odor properties.
Methyl octanoate: A longer-chain ester used in similar applications .
Uniqueness
Methyl hepta-4,6-dienoate is unique due to its specific double bond positions, which confer distinct reactivity and properties compared to other esters. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
methyl (4E)-hepta-4,6-dienoate |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-5H,1,6-7H2,2H3/b5-4+ |
Clave InChI |
YUJHFGTXVYEJQC-SNAWJCMRSA-N |
SMILES isomérico |
COC(=O)CC/C=C/C=C |
SMILES canónico |
COC(=O)CCC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


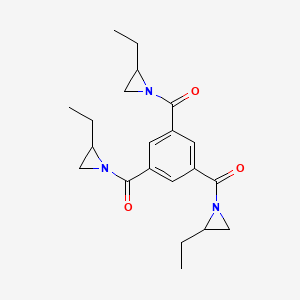
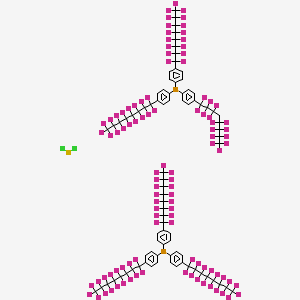
![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)
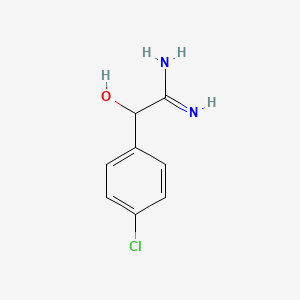
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
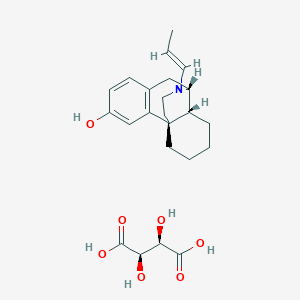


![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
